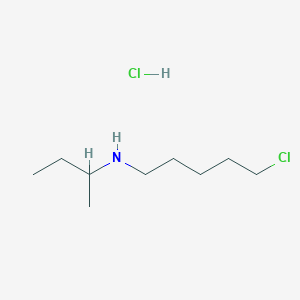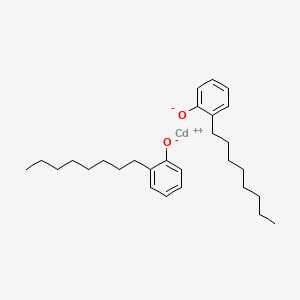
Cadmium bis(octylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium bis(octylphenolate) is a chemical compound with the molecular formula C28H42CdO2 and a molecular weight of 523.04288 It is a cadmium-based compound where cadmium is coordinated with two octylphenolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of cadmium salts with octylphenol in the presence of a base. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of cadmium bis(octylphenolate) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cadmium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal.
Substitution: The phenolate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or hydrides.
Substitution: Ligand exchange reactions using different phenols or other ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO).
Reduction: Cadmium metal (Cd).
Substitution: Various cadmium-ligand complexes depending on the substituent used.
Scientific Research Applications
Cadmium bis(octylphenolate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxicity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of cadmium-containing materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of cadmium bis(octylphenolate) involves its interaction with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The compound’s effects are mediated through its ability to generate reactive oxygen species and interact with cellular components such as mitochondria and DNA .
Comparison with Similar Compounds
Similar Compounds
- Cadmium bis(benzimidazol-2-yl)methane
- Cadmium bis(4-pyridyl)benzylamine
- Cadmium oxide (CdO)
- Cadmium sulfide (CdS)
Uniqueness
Cadmium bis(octylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other cadmium compounds, it offers different solubility, stability, and interaction profiles with biological molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
84878-51-3 |
|---|---|
Molecular Formula |
C28H42CdO2 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
cadmium(2+);2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
InChI Key |
SMPPDZASZJLOQJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


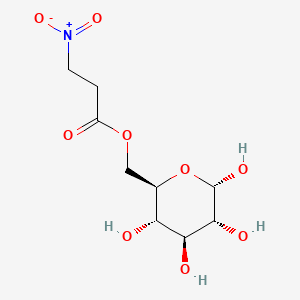
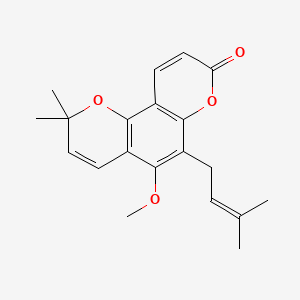

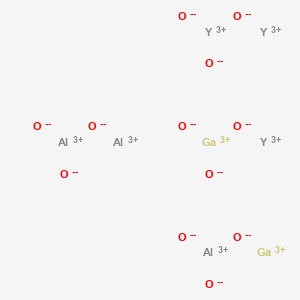
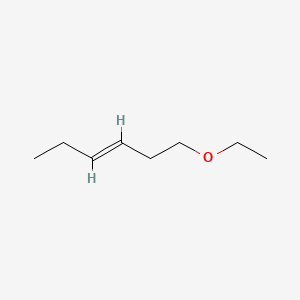
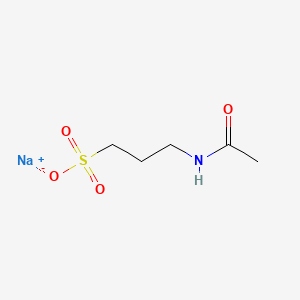
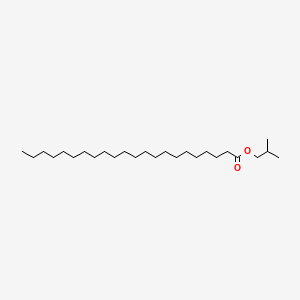


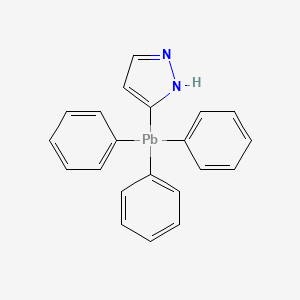

![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)

